molecular formula C22H38N6O2 B4373810 N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373810
M. Wt: 418.6 g/mol
InChI Key: KCOCWFADFKNREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with piperidinyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with piperidinyl groups: The pyrazole ring is then reacted with piperidine derivatives in the presence of a suitable catalyst to introduce the piperidinyl groups.

    Introduction of isopropyl groups: Isopropyl groups are added through alkylation reactions using isopropyl halides.

    Formation of the dicarboxamide: The final step involves the reaction of the substituted pyrazole with a dicarboxylic acid derivative to form the dicarboxamide.

Industrial Production Methods

Industrial production of N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical processes.

Medicine

In medicine, N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is investigated for its potential therapeutic effects. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(1-isopropyl-4-piperidinyl)-1H-pyrazole-3,4-dicarboxamide: Similar structure but without the methyl group.

    N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxylate: Similar structure but with ester groups instead of amide groups.

Uniqueness

N,N’-bis(1-isopropyl-4-piperidinyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-methyl-3-N,4-N-bis(1-propan-2-ylpiperidin-4-yl)pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N6O2/c1-15(2)27-10-6-17(7-11-27)23-21(29)19-14-26(5)25-20(19)22(30)24-18-8-12-28(13-9-18)16(3)4/h14-18H,6-13H2,1-5H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCWFADFKNREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CN(N=C2C(=O)NC3CCN(CC3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
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N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
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N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
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N~3~,N~4~-BIS(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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